1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Protection of Azetidine Ring: The azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions, using reagents such as trifluoroethanol and appropriate activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and activating agents like tosyl chloride or trifluoromethanesulfonic anhydride.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or methanol are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free azetidine carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoroethoxy position .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid depends on its specific applicationThe presence of the trifluoroethoxy group can enhance binding affinity and specificity, while the tert-butoxycarbonyl group can protect reactive sites during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and specificity, such as drug development and enzyme inhibition studies .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid (CAS Number: 2290432-22-1) is a novel compound characterized by its unique azetidine structure and functional groups that may contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.
- Molecular Formula : C₁₁H₁₆F₃NO₅
- Molecular Weight : 299.24 g/mol
- Structure : The compound features a tert-butoxycarbonyl group and a trifluoroethoxy substituent, which are significant for its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of azetidine derivatives has indicated their potential as pharmaceutical agents. The specific activities of this compound are still under investigation, but preliminary studies suggest several areas of interest:
Antimicrobial Activity
Azetidine derivatives have shown promise in antimicrobial applications. In vitro studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and efficacy against pathogens.
Anticancer Properties
Some azetidine compounds have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further research is needed to evaluate the effectiveness of this compound in this context.
Neuroprotective Effects
Emerging studies suggest that azetidine derivatives may possess neuroprotective effects. These compounds could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigating these properties could open avenues for treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes:
- Formation of Azetidine Ring : Utilizing cyclization reactions involving amines and carbonyl compounds.
- Introduction of Functional Groups : Selective reactions are performed to introduce tert-butoxy and trifluoroethoxy groups.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
Case Studies and Research Findings
Several studies have highlighted the potential applications of azetidine derivatives:
Properties
Molecular Formula |
C11H16F3NO5 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-4-10(5-15,7(16)17)19-6-11(12,13)14/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
DMPTYSFMAWCCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
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